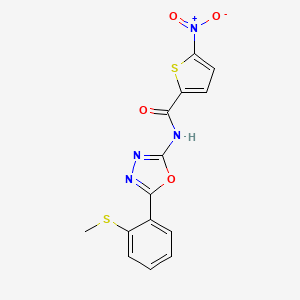

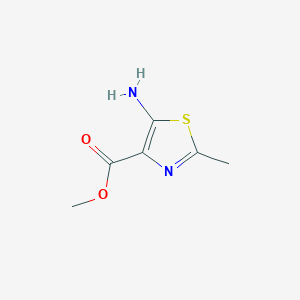

N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide” is an organic compound containing several functional groups, including a methylthio group, an oxadiazole ring, a nitro group, and a carboxamide group. These functional groups suggest that the compound could have interesting chemical and physical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be complex, with multiple rings and functional groups. The presence of these groups can significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The compound contains several functional groups that are known to undergo various chemical reactions. For example, the oxadiazole ring can participate in nucleophilic substitution reactions, and the nitro group can be reduced to an amino group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a nitro group could make the compound more reactive, while the methylthio group could influence its lipophilicity .Applications De Recherche Scientifique

Anticancer Applications

Research has shown that compounds related to N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide have been evaluated for their potential in anticancer therapy. A study conducted by Ravinaik et al. (2021) synthesized and tested a series of similar compounds for their effectiveness against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds exhibited significant anticancer activities, some even surpassing the reference drug etoposide (Ravinaik et al., 2021).

Antidiabetic Potential

Another study by Lalpara et al. (2021) focused on the synthesis and in vitro antidiabetic screening of N-substituted derivatives of 1,3,4-oxadiazole, similar in structure to the compound . These derivatives showed promising results in antidiabetic activity, as assessed by the α-amylase inhibition assay, indicating potential applications in diabetes management (Lalpara et al., 2021).

Antioxidant Activity

A 2012 study by Kotaiah et al. synthesized derivatives of 1,3,4-oxadiazole and evaluated their antioxidant activities. Compounds in this study showed significant radical scavenging activities, suggesting the utility of these compounds in contexts where antioxidant properties are beneficial (Kotaiah et al., 2012).

Antimycobacterial Screening

Nayak et al. (2016) conducted a study on new N-substituted phenyl-1,3,4-oxadiazole derivatives for their in vitro antitubercular activities. The study identified lead molecules within this compound class that showed promising activity against Mycobacterium tuberculosis, suggesting potential applications in the treatment of tuberculosis (Nayak et al., 2016).

Radiosensitization and Cytotoxicity

Threadgill et al. (1991) explored the use of 2- and 3-nitrothiophene-5-carboxamides, related in structure, as radiosensitizers and bioreductively activated cytotoxins. The study found that these compounds were effective as radiosensitizers for hypoxic mammalian cells and had selective cytotoxic properties, which could be valuable in cancer therapy (Threadgill et al., 1991).

Plant Growth Regulation

Research by Harris and Huppatz (1978) investigated synthetic routes to certain heterocyclic compounds, including those similar to this compound, for potential use as plant growth regulators. This area of research could have significant implications for agricultural science and food production (Harris & Huppatz, 1978).

Mécanisme D'action

Propriétés

IUPAC Name |

N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O4S2/c1-23-9-5-3-2-4-8(9)13-16-17-14(22-13)15-12(19)10-6-7-11(24-10)18(20)21/h2-7H,1H3,(H,15,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDVGSYJUJRFTRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

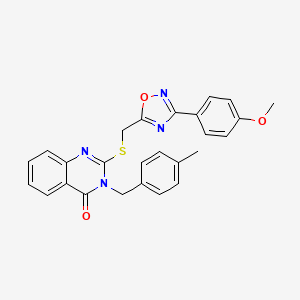

![3-(4-fluorophenyl)-5-methyl-2,4-dioxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2602098.png)

![6-Isopropyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2602103.png)

![Tert-butyl N-[[4-[(2-chloroacetyl)amino]-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate](/img/structure/B2602105.png)

![Ethyl 2-[(thiophen-3-ylmethyl)amino]acetate](/img/structure/B2602110.png)

![3-{[(4-chlorobutanoyl)oxy]imino}-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2602113.png)

![2-Amino-4-isopropyl-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2602117.png)

![1-[(2-amino-1,3-thiazol-5-yl)methyl]-3-methylpiperidin-4-amine, Mixture of diastereomers](/img/structure/B2602119.png)